molecular formula C12H17N B047089 4-(3-Methylphenyl)piperidine CAS No. 111153-83-4

4-(3-Methylphenyl)piperidine

Cat. No. B047089
M. Wt: 175.27 g/mol
InChI Key: JSJOAQXQUOPHDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Methylphenyl)piperidine often involves multi-step chemical reactions, including the use of piperidine as a key starting material. For instance, a study reported the synthesis of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (I. Khan et al., 2013). Another study focused on synthesizing diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters through phenylation of 4-methyl-3-piperidones followed by acylation (M. A. Iorio et al., 1970).

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of related compounds. For example, the molecular and crystal structure of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine was elucidated, revealing the importance of hydrogen bonds in molecular packing (L. Kuleshova et al., 2000). Similarly, another study on the absolute configuration of certain piperidine derivatives showed the configurations to be (3S,4R) and (3S,4S), with the phenyl and carboxyl groups adopting specific positions relative to the piperidine ring (O. Peeters et al., 1994).

Chemical Reactions and Properties

The reactivity of 4-(3-Methylphenyl)piperidine and its derivatives towards various chemical transformations is of significant interest. Research has delved into the preparation of diastereoisomeric compounds and the study of their configurational and conformational aspects, utilizing spectroscopic methods for assignments (M. A. Iorio et al., 1970).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, solubility, and more are crucial for understanding the behavior of chemical compounds under different conditions. The study of the crystal and molecular structure of related piperidine compounds provides insights into these aspects (L. Kuleshova et al., 2000).

Scientific Research Applications

  • Corrosion Inhibition : N1-(3-methylphenyl)piperidine-1,4-dicarboxamide is reported to effectively inhibit corrosion of soft-cast steel in acidic environments, indicating its potential use in corrosion prevention technologies (Rajendraprasad, Ali, & Prasanna, 2020).

  • Pharmaceuticals and Drug Development : Research indicates that derivatives of piperidine, such as trans-3,4-disubstituted piperidines, are being explored for developing new antidepressant drugs like (-)-paroxetine (Risi et al., 2008). Other studies show potential in treating psychiatric disorders and as mu-opioid receptor antagonists or agonists for pain management (Abood, Rinaldi, & Eagleton, 1961); (Le Bourdonnec et al., 2006).

  • Anticancer Research : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, indicating its potential in the field of oncology (Rehman et al., 2018).

  • Metal Corrosion Inhibition : Piperidine and its derivatives have been studied as inhibitors for the corrosion of metals like copper in acidic environments (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

  • Anesthetic Applications : Certain 4-phenylpiperidine derivatives exhibit strong local anesthetic action, potentially offering alternatives to existing anesthetics (Igarashi, Sato, Hamada, & Kawasaki, 1983).

  • Anti-HIV Research : Piperidine-4-carboxamide derivatives like TAK-220 are noted for their high potency and good metabolic stability, suggesting their potential as anti-HIV agents (Imamura et al., 2006).

  • Antimicrobial and Antibacterial Activities : Novel piperidine analogues have been investigated for their significant anti-angiogenic and DNA cleavage activities, which might act as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. Some compounds also show potent antimycobacterial, antibacterial, and antifungal activities, making them potential candidates for treating infections and diseases (Kambappa et al., 2017); (Kumar et al., 2008).

Safety And Hazards

The safety information available indicates that 4-(3-Methylphenyl)piperidine may pose some hazards. It is recommended to handle this compound with care .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-(3-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJOAQXQUOPHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509287
Record name 4-(3-Methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)piperidine

CAS RN

111153-83-4
Record name 4-(3-Methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Methylphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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